molecular formula C24H44N2O8 B12607862 Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate CAS No. 644991-74-2

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate

Cat. No.: B12607862
CAS No.: 644991-74-2
M. Wt: 488.6 g/mol
InChI Key: RUXCWQSRGZCWMC-UHFFFAOYSA-N
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Description

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is a complex organic compound with the molecular formula C23H38N2O8. This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl oxalate with a diamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired quality of the final product .

Mechanism of Action

The mechanism of action of Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

644991-74-2

Molecular Formula

C24H44N2O8

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 6-[6-[(6-ethoxy-6-oxohexoxy)carbonylamino]hexylcarbamoyloxy]hexanoate

InChI

InChI=1S/C24H44N2O8/c1-3-31-21(27)15-9-7-13-19-33-23(29)25-17-11-5-6-12-18-26-24(30)34-20-14-8-10-16-22(28)32-4-2/h3-20H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

RUXCWQSRGZCWMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC(=O)NCCCCCCNC(=O)OCCCCCC(=O)OCC

Origin of Product

United States

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